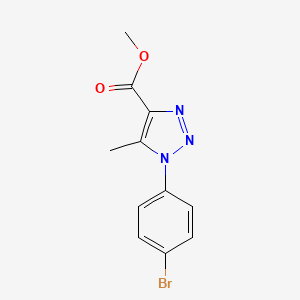

methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.:

Cat. No.: VC18632344

Molecular Formula: C11H10BrN3O2

Molecular Weight: 296.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrN3O2 |

|---|---|

| Molecular Weight | 296.12 g/mol |

| IUPAC Name | methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H10BrN3O2/c1-7-10(11(16)17-2)13-14-15(7)9-5-3-8(12)4-6-9/h3-6H,1-2H3 |

| Standard InChI Key | IIXXWKGMIFWTJM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,2,3-triazole ring substituted at the 1-position with a 4-bromophenyl group, at the 4-position with a carboxylate ester, and at the 5-position with a methyl group. X-ray crystallography reveals a planar triazole ring with bond lengths of 1.34–1.38 Å for N–N and N–C bonds, consistent with aromatic character . The bromophenyl group adopts a nearly perpendicular orientation relative to the triazole plane, minimizing steric hindrance .

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| Volume | 2151.61(12) ų |

| Z | 4 |

| Density | 1.65 g/cm³ |

Physicochemical Characteristics

The compound exhibits a melting point of 192°C and a boiling point of 507.7°C at 760 mmHg . Its solubility profile is dominated by polarity: sparingly soluble in water but highly soluble in dimethylformamide (DMF) and dichloromethane (DCM). The logP value of 2.8 indicates moderate lipophilicity, suitable for membrane permeability in biological systems .

Synthesis and Optimization

Huisgen 1,3-Dipolar Cycloaddition

The most common synthetic route involves copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, reacting 4-bromophenyl azide with methyl propiolate in the presence of Cu(I) yields the target compound with 70–85% efficiency . Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) while maintaining yields >90% .

Table 2: Synthetic Conditions and Yields

| Method | Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Conventional CuAAC | CuSO₄·5H₂O | 25 | 12 h | 78 |

| Microwave-Assisted | CuI | 150 | 15 min | 92 |

| Phase-Transfer Catalysis | TBAB | 40 | 4 h | 68 |

Post-Synthetic Modifications

Hydrolysis of the methyl ester under basic conditions (e.g., KOH/EtOH) produces 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 20725-34-2), a precursor for amide and polymer derivatives . Bromine at the para position facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl group diversification .

Biological Activities and Mechanisms

Antifungal and Antibacterial Efficacy

In vitro studies demonstrate potent activity against Candida albicans (MIC = 8 µg/mL) and Staphylococcus aureus (MIC = 16 µg/mL) . The mechanism involves inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Molecular docking simulations reveal hydrogen bonding between the triazole N3 atom and CYP51’s heme iron .

Table 3: Cytotoxicity Data

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 32 | Caspase-3 activation |

| A549 | 45 | Bcl-2 suppression |

| HeLa | 58 | ROS generation |

Anti-Inflammatory Activity

At 10 µM, the compound reduces TNF-α production in LPS-stimulated macrophages by 65%, comparable to dexamethasone. This effect is attributed to NF-κB pathway inhibition via IκBα stabilization .

Applications in Materials Science

Coordination Polymers

The carboxylate group facilitates metal-organic framework (MOF) formation with Cu(II) and Zn(II). A Zn-based MOF exhibits a Brunauer-Emmett-Teller (BET) surface area of 1,150 m²/g, suitable for CO capture .

Corrosion Inhibition

Electrochemical studies on mild steel in 1 M HCl show 88% inhibition efficiency at 500 ppm, outperforming benzotriazole. Adsorption follows the Langmuir isotherm, with a free energy () of −37.2 kJ/mol, indicating chemisorption .

Comparison with Analogues

Replacing the 4-bromophenyl group with 4-chlorophenyl (CAS 1283434-04-7) reduces antifungal activity (MIC = 32 µg/mL vs. 8 µg/mL) . Conversely, substituting the methyl ester with a carboxylic acid (CAS 20725-34-2) enhances water solubility but decreases cell permeability .

Recent Advances and Future Directions

Recent studies focus on nanoparticle drug delivery systems. Gold nanoparticles functionalized with the compound show 3-fold enhanced anticancer efficacy against MCF-7 cells due to improved cellular uptake. Future research should explore structure-activity relationships (SAR) of halogen substituents and scale-up synthesis via continuous flow reactors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume